molecular formula C12H12N2O3S2 B5599107 ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No. B5599107
M. Wt: 296.4 g/mol
InChI Key: HBYYVOLROLMNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the CAS Number: 39978-25-1 . It has a molecular weight of 214.27 .


Molecular Structure Analysis

The molecular structure of ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate has a molecular formula of C9H11NO3S and a molecular weight of 213.25 . It is stored at a temperature of 28 C .

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical drugs. Its thiazole core is a common motif in many drugs due to its bioactive properties. For instance, thiazole derivatives have been used in the development of antimicrobial agents such as sulfathiazole and antiretroviral drugs like ritonavir .

Agrochemical Development

Thiazoles are also significant in the agrochemical industry. They serve as intermediates in the synthesis of herbicides, fungicides, and plant growth regulators. The structural versatility of ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate allows for the creation of compounds that can interact with a variety of biological targets in pests and plants .

Material Science

In material science, this compound can be utilized to create novel polymers with specific properties. Thiazole derivatives are known to enhance the thermal stability and mechanical strength of polymers, making them suitable for high-performance materials .

Chemical Sensing

Ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate can be used to develop chemical sensors. Due to its reactive sites, it can be functionalized to detect specific substances, such as metal ions or organic compounds, which is crucial in environmental monitoring and diagnostics .

Photographic Sensitizers

The compound’s ability to absorb light makes it a candidate for use in photographic sensitizers. These materials are essential in the photographic industry for improving the light sensitivity of photographic films .

Catalyst Development

Thiazole derivatives are known to act as ligands in catalysts that facilitate various chemical reactions. This compound could be modified to create catalysts that are more efficient, selective, and environmentally friendly .

Antioxidant and Antitumor Agents

Research has shown that thiazole derivatives exhibit antioxidant properties, which can be harnessed in the development of antitumor agents. By incorporating ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate into larger molecules, researchers can create compounds that combat oxidative stress in cells .

Neuroprotective Drugs

Lastly, the thiazole ring is present in many compounds with neuroprotective effects. This compound could be used to synthesize drugs that protect nerve cells from damage, which is vital in treating neurodegenerative diseases .

properties

IUPAC Name

ethyl 2-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-2-17-10(15)6-8-7-19-12(13-8)14-11(16)9-4-3-5-18-9/h3-5,7H,2,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYYVOLROLMNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate

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